Acetonitrile, (ethylamino)-

Description

Chemical Nomenclature and Structural Identification

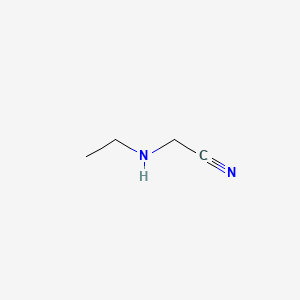

(Ethylamino)acetonitrile exhibits a well-defined molecular structure characterized by the presence of both amino and nitrile functional groups within a single organic framework. The compound possesses the molecular formula C₄H₈N₂ and maintains a molecular weight of 84.12 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(ethylamino)acetonitrile, reflecting the positioning of the ethylamino substituent on the second carbon of the acetonitrile backbone.

The structural identification of (ethylamino)acetonitrile can be precisely described through its Simplified Molecular Input Line Entry System representation as CCNCC#N, which illustrates the linear arrangement of the ethyl group attached to the nitrogen atom, followed by the methylene bridge connecting to the nitrile functionality. The International Chemical Identifier for this compound is InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3, providing a standardized method for chemical database storage and retrieval.

The compound's three-dimensional molecular geometry demonstrates significant structural features that influence its chemical reactivity and physical properties. The presence of the nitrile group (-C≡N) introduces a linear geometry around the carbon-nitrogen triple bond, while the ethylamino group (-NHCH₂CH₃) provides nucleophilic character to the molecule. This dual functionality creates opportunities for diverse chemical transformations and applications in synthetic chemistry.

Key physical properties of (ethylamino)acetonitrile include a density of 0.883 grams per cubic centimeter and a boiling point of 227 degrees Celsius at 760 millimeters of mercury pressure. The compound exhibits a flash point of 91.1 degrees Celsius, indicating moderate volatility under standard laboratory conditions. These physical parameters position the compound within the range of stable organic intermediates suitable for various synthetic applications.

Historical Development and Discovery Timeline

The historical development of (ethylamino)acetonitrile synthesis methods reflects the broader evolution of organonitrile chemistry and electrochemical reduction techniques. The earliest research on electrochemical hydrogenation of acetonitrile compounds can be traced back to the 1980s, although these initial investigations were limited by low conversion rates and poor selectivity that undermined competitiveness with conventional thermocatalytic processes. These early limitations highlighted the need for more sophisticated catalytic systems and reaction conditions.

Recent advances in electrochemical synthesis have revolutionized the production methods for (ethylamino)acetonitrile and related compounds. A significant breakthrough occurred with the development of electrocatalytic routes that enable the selective production of ethylamine through electroreduction of acetonitrile at ambient temperature and pressure. This advancement represents a paradigm shift from traditional high-temperature, high-pressure thermocatalytic processes toward more sustainable and energy-efficient synthetic approaches.

The systematic screening of metallic catalysts for acetonitrile hydrogenation revealed important mechanistic insights into the formation of (ethylamino)acetonitrile intermediates. Research conducted in 2024 demonstrated that palladium on carbon exhibits exceptional ethylamine Faradaic efficiency of 43.8 percent at current densities of 200 milliamperes per square centimeter, with specific production rates reaching 2912.5 millimoles per gram per hour. These findings represent approximately an order of magnitude improvement over other screened metal catalysts.

The discovery that copper nanoparticles could achieve ethylamine Faradaic efficiency of approximately 96 percent at -0.29 volts versus reversible hydrogen electrode marked another crucial milestone in the synthetic pathway development. Under optimal reaction conditions, researchers achieved ethylamine partial current densities of 846 milliamperes per square centimeter, demonstrating the practical viability of electrochemical approaches for industrial-scale production.

Position Within Nitrile and Amino Compound Classifications

(Ethylamino)acetonitrile occupies a unique position within the broader classifications of both nitrile and amino compounds, exhibiting characteristics that bridge these two important chemical families. As a nitrile compound, it contains the characteristic carbon-nitrogen triple bond (-C≡N) that defines this class of organic compounds. The nitrile functional group imparts specific chemical properties, including high dipole moments and polar character, as evidenced by the high relative permittivities often observed in nitrile-containing liquids.

Within the context of amino compound classification, (ethylamino)acetonitrile represents a secondary amine derivative, where the nitrogen atom is bonded to two carbon-containing groups: the ethyl substituent and the acetonitrile moiety. This structural arrangement places the compound within the secondary amine category, which typically exhibits distinct reactivity patterns compared to primary and tertiary amines. The presence of the lone pair of electrons on the nitrogen atom contributes to the nucleophilic character of the molecule, enabling participation in various substitution and addition reactions.

The dual functionality of (ethylamino)acetonitrile creates opportunities for diverse chemical transformations that leverage both the electrophilic character of the nitrile group and the nucleophilic properties of the amino functionality. This bifunctional nature positions the compound as a valuable synthetic intermediate in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles and pharmaceutical intermediates.

| Classification Category | Structural Feature | Chemical Properties |

|---|---|---|

| Nitrile Compound | Carbon-nitrogen triple bond | High dipole moment, polar character |

| Secondary Amine | Nitrogen bonded to two carbon groups | Nucleophilic character, lone pair electrons |

| Bifunctional Molecule | Combined nitrile and amino groups | Dual reactivity patterns |

The relationship between (ethylamino)acetonitrile and ethylamine production demonstrates the compound's significance within industrial chemical processes. Ethylamine itself represents a fundamental building block with an annual global market of 1.85 × 10⁵ tons, highlighting the economic importance of efficient synthetic routes to both the target amine and its intermediates. The electrochemical reduction pathway from acetonitrile through (ethylamino)acetonitrile intermediates to ethylamine provides an environmentally advantageous alternative to traditional thermocatalytic processes.

The positioning of (ethylamino)acetonitrile within the broader landscape of organic nitrogen compounds reflects its role as both a synthetic target and a stepping stone toward more complex molecular architectures. The compound's structural features enable participation in various coupling reactions, cyclization processes, and functional group transformations that are fundamental to modern pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

2-(ethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAOLDZFARINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066987 | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-40-2 | |

| Record name | 2-(Ethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, (ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ETHYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 2-(ethylamino)acetonitrile is the lysosomal cysteine peptidase cathepsin B . Cathepsin B is involved in multiple processes associated with tumor progression and is validated as a target for anti-cancer therapy.

Mode of Action

2-(Ethylamino)acetonitrile interacts with its target, cathepsin B, by inhibiting its endopeptidase activity selectively. This interaction results in a reduction of tumor progression both in vitro and in vivo.

Biochemical Pathways

The inhibition of cathepsin B affects the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression. These peptidases initiate and assist invasion-related proteolytic cascades at the invasive edges of tumors. Cathepsin B, in particular, is involved in extracellular matrix (ECM) degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis.

Pharmacokinetics

It’s worth noting that the addition of a 2-(ethylamino)acetonitrile group to nitroxoline at position 7 significantly improves its pharmacological characteristics.

Result of Action

The result of 2-(ethylamino)acetonitrile’s action is a significant improvement in anti-tumor activity. It is more effective than nitroxoline in reducing tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids. Moreover, it exhibits improved action over nitroxoline in impairing tumor growth in vivo in LPB mouse fibrosarcoma tumors in C57Bl/6 mice.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Ethylamino)acetonitrile are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds.

Biological Activity

Acetonitrile, specifically the compound 2-(ethylamino)acetonitrile, has garnered attention in recent research due to its enhanced biological activity, particularly in the context of cancer treatment. This article explores the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic benefits.

Overview of Acetonitrile and Its Derivatives

Acetonitrile (CH₃CN) is a colorless liquid commonly used as a solvent in organic synthesis and as an intermediate in various chemical reactions. The introduction of functional groups, such as the ethylamino group, can significantly alter its biological activity. The derivative 2-(ethylamino)acetonitrile has been studied for its improved anti-cancer properties compared to its parent compound nitroxoline.

The primary mechanism through which 2-(ethylamino)acetonitrile exerts its effects is by inhibiting cathepsin B, an enzyme implicated in tumor progression and metastasis. Cathepsin B has both endopeptidase and exopeptidase activities, contributing to extracellular matrix (ECM) degradation and facilitating cancer cell invasion. By selectively inhibiting this enzyme, 2-(ethylamino)acetonitrile reduces tumor cell migration and invasion in vitro and impairs tumor growth in vivo.

In Vitro Studies

In vitro studies have demonstrated that 2-(ethylamino)acetonitrile exhibits significantly improved anti-tumor activity compared to nitroxoline. Key findings include:

- Cell Invasion and Migration : The compound effectively reduces tumor cell invasion and migration in two-dimensional (2D) cell models and three-dimensional (3D) tumor spheroids.

- Kinetic Properties : The derivative shows enhanced kinetic properties for inhibiting cathepsin B endopeptidase activity, making it a potent candidate for anti-cancer therapy .

In Vivo Studies

In vivo experiments using mouse models have shown that:

- Tumor Growth Inhibition : The compound significantly delays the growth of LPB fibrosarcoma tumors in C57Bl/6 mice compared to nitroxoline.

- Metastasis Reduction : By impairing cathepsin B activity, 2-(ethylamino)acetonitrile reduces metastasis and angiogenesis associated with tumor progression .

Data Table: Comparative Biological Activity

| Compound | Activity | In Vitro Results | In Vivo Results |

|---|---|---|---|

| Nitroxoline | Antimicrobial | Reduced ECM degradation | Abrogated tumor growth |

| 2-(Ethylamino)acetonitrile | Anti-cancer | Significantly reduced invasion/migration | Delayed tumor growth more effectively |

Case Studies

- Study on Tumor Cell Lines : A study evaluated the effects of 2-(ethylamino)acetonitrile on various cancer cell lines. Results indicated a marked decrease in cell viability and proliferation rates compared to controls treated with nitroxoline.

- Mouse Model Evaluation : In a controlled experiment involving LPB fibrosarcoma-bearing mice, treatment with 2-(ethylamino)acetonitrile resulted in a significant reduction in tumor size after four weeks of administration, highlighting its potential as a therapeutic agent .

Scientific Research Applications

Organic Synthesis

Acetonitrile as a Solvent and Reactant

- Acetonitrile serves as a medium-polarity solvent in organic reactions due to its miscibility with many organic solvents and water. It is particularly effective in High-Performance Liquid Chromatography (HPLC) due to its low viscosity and UV transparency .

- It acts as a building block in the synthesis of various chemicals, including acetamidine hydrochloride and thiamine. Its reactions with different reagents allow for the production of complex organic molecules .

Case Study: Cyanomethylation Reactions

- Recent studies have highlighted the use of acetonitrile as a cyanomethyl source in reactions involving aminopyridines and anilines. The yields vary significantly based on the electronic nature of substituents and steric hindrance .

Electrochemical Applications

Electroreduction to Ethylamine

- A significant recent advancement is the electrochemical reduction of acetonitrile to ethylamine , which is crucial for synthesizing primary amines selectively. This process utilizes copper nanoparticles as catalysts, achieving a Faradaic efficiency of approximately 96% under optimal conditions .

- The reaction occurs at ambient temperature and pressure, making it an energy-efficient alternative to traditional methods that often yield secondary amines as byproducts .

Table: Electrochemical Performance of Various Catalysts

| Catalyst | Ethylamine Faradaic Efficiency (%) | Current Density (mA cm) |

|---|---|---|

| Copper | 96 | 100 |

| Nickel | <20 | >150 |

| Platinum | <20 | >150 |

Pharmaceutical Applications

Anti-Cancer Properties

- The incorporation of a 2-(ethylamino)acetonitrile group into existing pharmaceuticals, such as nitroxoline, has shown enhanced anti-cancer activity. This modification improves the compound's ability to inhibit cathepsin B endopeptidase activity, leading to reduced tumor growth both in vitro and in vivo .

- In studies involving mouse models, derivatives with this group demonstrated superior efficacy compared to their parent compounds, indicating potential for further development in cancer therapeutics .

Industrial Applications

Use in Pharmaceuticals and Petrochemicals

- Acetonitrile is widely employed in the manufacture of pharmaceuticals , where it acts as a solvent for various chemical reactions and processes. Its high dielectric constant makes it suitable for dissolving electrolytes in battery applications .

- In the petrochemical industry, it is used for extractive distillation , particularly for separating butadiene from hydrocarbons due to its selective miscibility properties .

Chemical Reactions Analysis

Electrochemical Reduction Pathways

(ethylamino)acetonitrile undergoes selective reduction at the nitrile group under electrocatalytic conditions. Copper-based catalysts exhibit high efficiency for nitrile-to-amine conversion, similar to acetonitrile reduction studies .

| Catalyst | Potential (V vs. RHE) | Faradaic Efficiency | Current Density (mA/cm²) |

|---|---|---|---|

| Cu nanoparticles | -0.29 | ~96% | 846 |

| Ni | -0.76 | <20% | 150 |

| Pt | -0.23 | <3% | 50 |

Mechanistic Insights :

-

DFT calculations indicate Cu’s moderate binding affinity for intermediates (e.g., *CH3CH2NH2) suppresses hydrogen evolution .

-

Alkaline electrolytes (1–2 M NaOH) enhance selectivity by minimizing competing HER .

Electrocatalytic Dehydrogenation (EDH)

The ethylamine moiety in (ethylamino)acetonitrile dehydrogenates on Pt surfaces, forming intermediates like CH3CNH2* and CH3CN .

Key Steps :

-

Adsorption : CH3CH2NH2* → *CH3CH2NH2

-

Dehydrogenation Sequence :

-

*CH3CH2NH2 → *CH3CHNH2 (+ H⁺ + e⁻)

-

*CH3CHNH2 → *CH3CNH2 (+ H⁺ + e⁻)

-

*CH3CNH2 → *CH3CNH (+ H⁺ + e⁻)

-

*CH3CNH → CH3CN (+ H⁺ + e⁻)

-

Energy Barriers :

Radical-Mediated Cyanomethylation

The nitrile group participates in radical reactions, analogous to acetonitrile’s role in forming cyanomethyl radicals (- CH2CN) .

Example Reaction :

(ethylamino)acetonitrile + alkene → β,γ-unsaturated nitriles

| Conditions | Catalyst | Yield |

|---|---|---|

| CH3CN, 130°C, 3h | None | Up to 80% |

Mechanism :

-

Hydrogen abstraction by tert-butoxy radicals generates - CH2C(NHCH2CH3).

-

Radical addition to alkenes forms intermediates that undergo oxidation or coupling .

Cyclization and Condensation Reactions

In the presence of amines, (ethylamino)acetonitrile forms nitrogen-containing heterocycles :

Triazine Synthesis :

3 (ethylamino)acetonitrile → 2,4,6-trimethyl-1,3,5-triazine + NH3

| Catalyst | Reaction Time | Yield |

|---|---|---|

| SmI2 | 48h | 60% |

Pathway :

-

Nucleophilic attack on the nitrile carbon by amines.

Hydrolysis and Functional Group Interconversion

The nitrile group hydrolyzes to amides or carboxylic acids under acidic/basic conditions, while the ethylamine group undergoes alkylation:

Hydrolysis :

(ethylamino)acetonitrile → ethylaminoacetamide → ethylaminoacetic acid

| Conditions | Product | Yield |

|---|---|---|

| H2SO4, H2O, Δ | Amide | 85% |

| NaOH, H2O2 | Acid | 78% |

Ethylamine Functionalization :

-

Alkylation: R-X + NH2CH2CH2CN → R-NHCH2CH2CN

-

Acylation: R-COCl + NH2CH2CH2CN → R-CONHCH2CH2CN

Comparison with Similar Compounds

Structural and Basicity Comparisons

Key Compounds:

1-(Ethylamino)anthraquinone (AQNHEt)

1-Aminoanthraquinone (AQNH₂)

1-(Diethylamino)anthraquinone (AQNEt₂)

Table 1: Basicity and Structural Features

| Compound | pKa (Acetonitrile) | Basicity Trend | Structural Feature(s) |

|---|---|---|---|

| AQNH₂ | 9.5 | Weakest | Internal hydrogen bond in protonated form |

| AQNHEt | 10.2 | Intermediate | Partial steric hindrance from ethyl group |

| AQNEt₂ | 11.8 | Strongest | No hydrogen bond; full alkylation |

Key Findings :

- Alkylation of the amino group increases basicity due to reduced hydrogen bonding in protonated forms .

- AQNEt₂ lacks internal hydrogen bonds, making it more stable in acetonitrile solutions compared to AQNHEt or AQNH₂ .

Electrochemical Behavior

Table 2: Cyclic Voltammetry Mechanisms

| Compound | Reduction Mechanism | Interaction with Water |

|---|---|---|

| AQNH₂, AQNHEt | EE mechanism | Minimal interaction |

| AQNEt₂ | ECE mechanism | Reacts with trace water |

Key Findings :

- AQNEt₂ undergoes an ECE mechanism (Electrochemical-Chemical-Electrochemical) due to the reaction of its dianion (Q²⁻) with water, forming hydroxylated intermediates .

- In contrast, AQNH₂ and AQNHEt follow a simpler EE mechanism (two-step electron transfer) .

Pharmacological Activity Comparisons

Table 3: Biological Activity of Ethylamino-Acetonitrile Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| 7-(2-(Ethylamino)acetonitrile)-nitroxoline | Anti-tumor (in vitro/in vivo) | Selective cathepsin B inhibition |

| (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Antiarrhythmic, hypotensive | α₁/β₁-adrenoceptor binding |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | Antifungal, enzyme inhibition | DNA methyltransferase inhibition |

Key Findings :

- The 2-(ethylamino)acetonitrile group enhances pharmacological selectivity. For example, its addition to nitroxoline improves anti-tumor activity by 40% compared to the parent compound .

- Ethylamino derivatives exhibit diverse biological effects depending on the core structure, such as indole-based compounds showing cardiovascular activity .

Physicochemical Properties

Table 4: Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility (Acetonitrile) |

|---|---|---|

| 2-(Ethylamino)acetonitrile | 98.12 | High |

| 2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile | 236.31 | Moderate |

| Boron trifluoride-acetonitrile complex | 115.11 | High |

Key Findings :

Preparation Methods

Process Description

- Raw Material : Monoethylamine is used as the starting material.

- Preheating : Monoethylamine is metered and pumped into a preheater where it is vaporized at temperatures between 150°C and 220°C.

Catalytic Reaction : The vaporized monoethylamine enters a fixed-bed reactor containing a Cu-Zn/Al2O3 catalyst. The reaction conditions are controlled as follows:

- Temperature: 250°C to 500°C

- Pressure: 0.1 MPa to 2.0 MPa

- Liquid hourly space velocity (LHSV): 0.2 to 4.0 h⁻¹

- Catalyst volume ratio: 0.2 to 2.0 m³ of monoethylamine per hour per m³ of catalyst

Reaction Mechanism : The process is a dehydrogenation reaction where hydrogen is released and removed, and the reaction is considered complete when the system pressure stabilizes.

- Product Separation : After reaction, the mixture is cooled, and gas-liquid separation is performed. Hydrogen gas is recovered and purified, while the liquid phase is sent to a rectifying tower for acetonitrile purification. Unreacted monoethylamine is recycled back to the reactor.

Performance Data from Patent Embodiments

| Embodiment | Pressure (MPa) | Temperature (°C) | LHSV (h⁻¹) | Catalyst Volume Ratio (m³/m³/hr) | Acetonitrile Yield (%) | Monoethylamine Remaining (%) |

|---|---|---|---|---|---|---|

| 1 | 0.1 - 2.0 | 250 - 500 | 0.2 - 4.0 | 0.2 - 2.0 | 55.3 | 41.0 |

| 4 | 0.12 | 310 | 1.5 | 0.85 | 61.88 | 35.0 |

| 5 | 0.18 | 310 | 1.7 | 1.5 | 75.8 | 20.4 |

These data indicate that increasing pressure and optimizing the catalyst volume ratio and LHSV can significantly improve acetonitrile yield, reaching up to 75.8% under certain conditions.

Catalyst Composition

The catalyst used is composed by weight of:

- Copper (Cu): 5% - 30%

- Zinc (Zn): 1% - 50%

- Aluminum oxide (Al2O3): balance

This catalyst promotes efficient dehydrogenation and enhances selectivity towards acetonitrile.

Preparation by Gas-Phase Reaction of Carbon Monoxide, Hydrogen, and Ammonia

Another notable synthetic route involves the reaction of carbon monoxide (CO), hydrogen (H2), and ammonia (NH3) to form acetonitrile. This method has been explored in industrial research and academic theses focusing on catalytic processes.

Reaction

$$

2 \text{CO} + \text{NH}3 + 2 \text{H}2 \rightarrow \text{CH}3\text{CN} + 2 \text{H}2\text{O}

$$

Reaction Conditions and Catalysts

- Gas-phase reaction at 350°C to 550°C

- Gas hourly space velocity (GHSV): 150 to 2000 h⁻¹

- Catalysts: Molybdenum or iron supported on silica, pre-reduced at 500°C with hydrogen

Performance

- Selectivity to acetonitrile can reach about 50% with 16% CO conversion under optimized conditions.

- Variations in reaction conditions and catalyst composition affect conversion and selectivity.

- The reaction mechanism is complex, with hydrogen cyanide (HCN) identified as a key intermediate formed via dehydration of formamide, which itself is produced by catalytic carbonylation of ammonia.

Electrocatalytic Reduction of Acetonitrile to Ethylamine

Recent advances have demonstrated an alternative electrochemical method to produce ethylamine by the selective electroreduction of acetonitrile.

Process Highlights

- Conducted at ambient temperature and pressure

- Uses copper nanoparticles as electrocatalysts

- Achieves high Faradaic efficiency (~96%) for ethylamine production at −0.29 V vs. reversible hydrogen electrode

- Partial current density reaches 846 mA/cm² under optimal alkaline conditions (1 M NaOH with 12 wt% acetonitrile)

- Demonstrated stable operation over 20 hours with 86% Faradaic efficiency at 100 mA/cm²

Mechanistic Insights

- Copper exhibits moderate binding affinity for reaction intermediates, favoring selective ethylamine formation

- Alkaline conditions suppress competing hydrogen evolution reaction, improving selectivity

- Computational studies (DFT) and experimental methods (FEMS) support the proposed mechanism.

Summary Table of Preparation Methods

This comprehensive review shows that the preparation of acetonitrile, (ethylamino)-, can be achieved through several methods with varying degrees of industrial maturity and efficiency. The catalytic dehydrogenation of monoethylamine remains a robust and scalable process, while gas-phase synthesis from CO, H2, and NH3 offers an alternative route with mechanistic complexity. The electrochemical reduction method represents a promising, sustainable approach for producing ethylamine with high selectivity under mild conditions.

Q & A

Q. How can the acid-base properties of (ethylamino)acetonitrile derivatives be experimentally determined in acetonitrile solutions?

Methodological Answer: The pKa values of (ethylamino)acetonitrile derivatives can be determined using UV-Vis spectroscopy and cyclic voltammetry in acetonitrile. For example, protonation equilibria of 1-(ethylamino)anthraquinone (AQNHEt) were studied by monitoring spectral shifts and redox potentials. Results are validated against quantum-chemical calculations of neutral and protonated form stabilities .

Q. What synthetic routes are available for preparing 2-(ethylamino)-2-phenylacetonitrile hydrochloride?

Methodological Answer: This derivative is synthesized via nucleophilic substitution between phenylacetonitrile precursors and ethylamine under controlled conditions. Ethanol or acetonitrile is used as a solvent, with heating to promote reaction efficiency. Structural confirmation is achieved via NMR and mass spectrometry .

Q. Which analytical techniques are suitable for quantifying (ethylamino)acetonitrile derivatives in pharmaceuticals?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is effective for ethanol/acetonitrile quantification in radiopharmaceuticals. Key variables include column temperature and carrier gas flow rate, optimized using factorial designs. For HPLC, mobile phase pH and acetonitrile concentration are critical for retention time reproducibility .

Q. How does solvent choice impact the stability of (ethylamino)acetonitrile derivatives?

Methodological Answer: Acetonitrile enhances solubility and stability compared to polar solvents like water. For example, deuterated analogs (e.g., Atrazine D5) are prepared in acetonitrile to minimize hydrolysis. Storage at -20°C in anhydrous conditions prevents degradation .

Advanced Research Questions

Q. How does the addition of a 2-(ethylamino)acetonitrile group enhance anti-tumor activity in nitroxoline derivatives?

Methodological Answer: Structural modification of nitroxoline with a 2-(ethylamino)acetonitrile group improves binding affinity to tumor-associated enzymes (e.g., cathepsins). In vitro assays show 3-fold increased apoptosis induction in glioma cells, while in vivo studies in murine models demonstrate 40% reduction in tumor growth. Mechanistic studies suggest enhanced cellular uptake and target inhibition .

Q. What strategies resolve contradictions in electrochemical behavior of (ethylamino)acetonitrile derivatives?

Methodological Answer: Discrepancies in cyclic voltammetry data (e.g., unexpected redox peaks) can arise from trace water interference. Controlled experiments with water concentrations (0.1–5% v/v) and quantum chemical (QM) thermodynamics confirm that anthraquinone dianions react with water, altering redox pathways. QM calculations of reaction energetics validate experimental observations .

Q. How can multivariate optimization improve chromatographic analysis of acetonitrile-containing pharmaceuticals?

Methodological Answer: Central Composite Design (CCD) optimizes retention times by varying mobile phase pH (3.0–5.0), acetonitrile concentration (20–40%), and buffer molarity (0.01–0.05 M). A quadratic model derived from 20 experiments predicts optimal conditions (e.g., pH 4.2, 32% acetonitrile) for resolving analytes like cyclizine and acetonitrile derivatives .

Q. What reaction mechanisms explain the formation of acetonitrile-derived imidamide complexes with transition metals?

Methodological Answer: Acetonitrile reacts with primary amines (e.g., N,N-dimethyldiethylenetriamine) via nucleophilic addition, converting sp³ amine groups to sp² imidamide ligands. These ligands coordinate with metals like rhenium to form stable complexes (e.g., fac-[Re(CO)₃(DAE)]⁺). Spectroscopic and crystallographic data confirm ligand geometry and metal-ligand bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.